molecular formula C12H8FN3O2 B2368090 N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide CAS No. 2249075-60-1

N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

Cat. No. B2368090
CAS RN: 2249075-60-1
M. Wt: 245.213
InChI Key: BFKDXZQBUJOAPR-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide, also known as CMFO, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. CMFO belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is not fully understood. However, studies have suggested that N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has also been shown to inhibit the activity of enzymes involved in inflammation and pain, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and enzymes. N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been shown to possess potent anti-inflammatory, analgesic, and anticancer effects, making it a promising candidate for further research. However, one limitation of using N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide in lab experiments is its potential toxicity, which needs to be carefully evaluated.

Future Directions

There are several future directions for research on N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide. One area of interest is the development of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide-based drugs for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate the mechanism of action of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide and its potential therapeutic applications. Other future directions include investigating the pharmacokinetics and toxicity of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide and exploring its potential use in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate to obtain 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid. The acid is then reacted with cyanomethyl chloride in the presence of triethylamine to obtain N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide. The synthesis method of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic properties. Studies have shown that N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide possesses potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory and pain-related disorders. Additionally, N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The ability of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide to modulate the immune system has also been investigated, with promising results.

properties

IUPAC Name

N-(cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2/c13-9-3-1-8(2-4-9)11-7-10(16-18-11)12(17)15-6-5-14/h1-4,7H,6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKDXZQBUJOAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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